2-(3-((4-chlorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-methylphenyl)acetamide
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Description
2-(3-((4-chlorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H15ClFN3O4S and its molecular weight is 435.85. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of sulfonamide derivatives, including compounds similar to 2-(3-((4-chlorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-methylphenyl)acetamide, in anticancer applications. A study by Ghorab et al. (2015) showcased the synthesis of various sulfonamide derivatives and their in vitro screening against breast and colon cancer cell lines, with some compounds demonstrating significant cytotoxic activity (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Antioxidant Activity
Mehvish and Kumar (2022) explored the synthesis of a series of pyridazinone derivatives, which included structures akin to the compound , demonstrating potent antioxidant activities in in-vitro settings (Mehvish & Kumar, 2022).
Antimicrobial Properties
Darwish et al. (2014) investigated new heterocyclic compounds incorporating a sulfamoyl moiety, suitable as antimicrobial agents. The study presented a series of synthesized compounds, including pyridone and thiazole derivatives, exhibiting promising antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Pharmaceutical Potential
Nafeesa et al. (2017) synthesized various acetamide derivatives, including compounds structurally related to 2-(3-((4-chlorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-methylphenyl)acetamide, and evaluated their pharmaceutical potential, particularly in terms of antibacterial properties (Nafeesa, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).
Molecular Docking Studies
The compound's structural analogs have been used in molecular docking studies to understand their interactions with various biological targets. Mary et al. (2020) conducted a study involving benzothiazolinone acetamide analogs, which are structurally similar, to understand their interactions with biological receptors like Cyclooxygenase 1 (COX1) (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonyl-6-oxopyridazin-1-yl]-N-(4-fluoro-3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O4S/c1-12-10-14(4-7-16(12)21)22-17(25)11-24-19(26)9-8-18(23-24)29(27,28)15-5-2-13(20)3-6-15/h2-10H,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAANPVSBOSSKSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((4-chlorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-methylphenyl)acetamide |
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